molecular formula C37H54N2O2 B1384159 (1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane CAS No. 539834-16-7

(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane

Cat. No.: B1384159
CAS No.: 539834-16-7
M. Wt: 558.8 g/mol
InChI Key: WDMYJUKMBXUTIA-FPACPZPDSA-N
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Description

Chemical Identity and IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules with multiple functional groups and stereochemical descriptors. The complete systematic name, this compound, provides detailed information about the molecular structure and stereochemistry. The numerical prefix (1S,2S,4S,5S) specifies the absolute configuration at each of the four stereogenic centers within the bicyclic framework, using the Cahn-Ingold-Prelog priority system to assign R or S designations based on the spatial arrangement of substituents around each chiral center. The "bis" prefix indicates that two identical substituent groups are attached to the central bicyclic core, specifically at positions 2 and 5 of the bicyclo[2.2.1]heptane ring system.

The molecular formula C₃₇H₅₄N₂O₂ reflects the substantial size and complexity of this compound, incorporating 37 carbon atoms, 54 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The molecular weight of 558.85 grams per mole indicates that this is a relatively large organic molecule with significant steric presence. The Chemical Abstracts Service registry number 539834-16-7 provides a unique identifier for this specific stereoisomer, distinguishing it from related compounds with different stereochemical configurations. Alternative nomenclature includes the descriptor 2,2'-[(1S,2S,4S,5S)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethyl)]bis(4,6-di-tert-butylphenol), which emphasizes the connectivity pattern and functional group arrangement within the molecule.

Table 1: Fundamental Chemical Properties

Property Value Reference
Molecular Formula C₃₇H₅₄N₂O₂
Molecular Weight 558.85 g/mol
Chemical Abstracts Service Number 539834-16-7
Physical State at 20°C Solid
Appearance Light yellow to orange powder/crystal
Melting Point 254°C
Purity by High Performance Liquid Chromatography >98.0%

Structural Features of Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane core, also known as the norbornane framework, represents one of the most important rigid scaffolds in organic chemistry due to its unique structural properties and stereochemical characteristics. This bicyclic system consists of seven carbon atoms arranged in a highly constrained three-dimensional configuration that resembles a bridge-like structure, with two five-membered rings sharing a common edge. The rigid nature of this framework prevents conformational flexibility, ensuring that substituents attached to specific positions maintain well-defined spatial relationships that are crucial for applications requiring precise molecular recognition or catalytic selectivity. The bicyclo[2.2.1]heptane system possesses inherent C₂ symmetry when appropriately substituted, making it an ideal platform for the development of chiral ligands where symmetrical coordination environments are desired.

The stereochemical features of the bicyclo[2.2.1]heptane core are particularly significant in the context of this compound's structure and function. The bridged nature of the ring system creates distinct endo and exo faces, with substituents positioned on the same side as the one-carbon bridge classified as endo, and those on the opposite side classified as exo. In the case of this compound, the amino substituents at positions 2 and 5 adopt endo configurations, which has been confirmed through crystallographic analysis of related compounds. This specific stereochemical arrangement is crucial for the formation of stable chelating complexes with metal centers, as the endo configuration provides optimal geometric requirements for coordination.

The synthesis of compounds based on the bicyclo[2.2.1]heptane scaffold typically begins with readily available starting materials such as norbornadiene, which can be converted through a series of well-established synthetic transformations. The preparation of DIANANE (endo,endo-2,5-diaminonorbornane) serves as a key intermediate in the synthesis of various Schiff base derivatives, including the compound under investigation. The synthetic route typically involves palladium-catalyzed hydrosilylation followed by oxidation, reductive amination, and debenzylation steps, achieving high enantiomeric purity without requiring chromatographic purification. This synthetic accessibility, combined with the inherent stability and well-defined stereochemistry of the bicyclic framework, makes the bicyclo[2.2.1]heptane core an attractive foundation for advanced ligand design.

Significance of C₂-Symmetric Chiral Schiff Base Design

The C₂-symmetric chiral design of this compound represents a sophisticated approach to creating highly effective chiral ligands for asymmetric catalysis applications. Schiff base compounds, characterized by the presence of imine functional groups formed through condensation reactions between amines and carbonyl compounds, have emerged as versatile platforms for coordination chemistry due to their ability to form stable complexes with various metal centers. The specific design of this compound incorporates two identical Schiff base moieties arranged in a symmetrical fashion around the rigid bicyclic core, creating a molecule with well-defined three-dimensional structure and predictable coordination geometry. This symmetrical arrangement is particularly advantageous for asymmetric catalysis, as it provides a consistent chiral environment around metal centers while minimizing the number of possible diastereomeric complexes that could form during coordination.

The incorporation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde units as the aldehyde component of the Schiff base formation introduces significant steric bulk around the coordination sites, which plays a crucial role in controlling the selectivity of catalytic processes. The tert-butyl groups at positions 3 and 5 of the benzene ring create a sterically demanding environment that can effectively discriminate between different substrate orientations during catalytic transformations. Additionally, the phenolic hydroxyl group at position 2 of each benzaldehyde unit provides an additional coordination site, enabling the formation of chelating complexes where both the imine nitrogen and phenolic oxygen atoms can coordinate to the same metal center. This bidentate coordination mode enhances the stability of metal complexes while providing additional opportunities for fine-tuning the electronic properties of the coordination environment.

The practical applications of C₂-symmetric chiral Schiff base ligands derived from bicyclo[2.2.1]heptane scaffolds have been demonstrated in various asymmetric catalytic processes, including the highly enantioselective Nozaki-Hiyama-Kishi reaction. The rigid nature of the bicyclic framework ensures that the spatial relationship between the two coordination sites remains constant, providing consistent chiral induction across different substrates and reaction conditions. Furthermore, the synthetic accessibility of these compounds, combined with their high chemical stability and well-defined stereochemistry, makes them attractive candidates for industrial applications where robust and reliable chiral catalysts are required. The development of such sophisticated chiral ligands represents an important advancement in the field of asymmetric catalysis, providing researchers with powerful tools for achieving high levels of stereochemical control in synthetic transformations.

Table 2: Structural Design Elements and Their Significance

Design Element Function Impact on Performance
C₂-Symmetric Architecture Provides consistent chiral environment Reduces complexity of metal complexes
Bicyclo[2.2.1]heptane Core Rigid three-dimensional scaffold Maintains fixed spatial relationships
Schiff Base Functionality Metal coordination sites Enables chelating complex formation
3,5-di-tert-butyl Substituents Steric bulk control Enhances substrate selectivity
Phenolic Hydroxyl Groups Additional coordination sites Stabilizes metal complexes

Properties

IUPAC Name

2,4-ditert-butyl-6-[[(1S,2S,4S,5S)-5-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2-bicyclo[2.2.1]heptanyl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54N2O2/c1-34(2,3)26-14-24(32(40)28(18-26)36(7,8)9)20-38-30-16-23-13-22(30)17-31(23)39-21-25-15-27(35(4,5)6)19-29(33(25)41)37(10,11)12/h14-15,18-23,30-31,40-41H,13,16-17H2,1-12H3/t22-,23-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMYJUKMBXUTIA-FPACPZPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CC3CC2CC3N=CC4=C(C(=CC(=C4)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2C[C@@H]3C[C@H]2C[C@@H]3N=CC4=C(C(=CC(=C4)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure and properties have garnered attention for various biological activities, including antioxidant and anticancer effects.

  • Molecular Formula : C₃₇H₅₄N₂O₂
  • Molecular Weight : 558.85 g/mol
  • CAS Number : 539834-16-7
  • Melting Point : 254 °C
  • Purity : >98% (HPLC) .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

The compound has been shown to possess strong antioxidant properties. Its structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

  • Mechanism : The di-tert-butyl groups and hydroxyl functionalities contribute to its ability to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Anticancer Properties

Studies have indicated that this compound may inhibit the proliferation of cancer cells.

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and prostate cancer (PC-3) have been used to evaluate its effectiveness.
  • Results : In vitro studies demonstrated significant reductions in cell viability at specific concentrations of the compound .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating pathways involved in inflammation.

  • Mechanism : It appears to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate antioxidant capacityDemonstrated significant free radical scavenging activity compared to standard antioxidants.
Study 2Assess anticancer efficacyShowed IC50 values indicating strong inhibition of MCF-7 and PC-3 cell lines.
Study 3Investigate anti-inflammatory effectsReduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in oxidative stress and inflammation. The presence of bulky tert-butyl groups enhances lipophilicity, facilitating cellular penetration and interaction with membrane-bound receptors or enzymes.

Scientific Research Applications

Antioxidant Formulations

This compound is recognized for its effectiveness as an antioxidant in formulations aimed at preventing oxidative damage. It is commonly used in:

  • Cosmetics : Protecting skin products from degradation.
  • Food Preservatives : Extending the shelf life of food items by inhibiting oxidative reactions .

Polymer Stabilization

(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane serves as a stabilizer in various polymer formulations:

  • Plastics : Enhancing thermal stability and resistance to UV degradation.
  • Coatings : Improving the longevity of paints and protective coatings by preventing breakdown from environmental factors .

Pharmaceutical Applications

The compound is under investigation for its potential in drug development:

  • Stability Enhancer : It can improve the stability of pharmaceutical formulations.
  • Bioavailability Modifier : Its structure may enhance the bioavailability of certain drugs by improving solubility and absorption rates .

Material Science Research

In material science, this compound contributes to the development of advanced materials:

  • Coatings and Adhesives : It is utilized in creating high-performance coatings that require excellent thermal stability and durability.
  • Innovative Materials : Its unique structure allows for innovations in materials that demand specific mechanical properties .

Environmental Protection

Research is ongoing into the role of this compound in developing eco-friendly products:

  • Biodegradable Plastics : It may help reduce the environmental impact of plastics by enhancing the stability and lifespan of biodegradable materials.
  • Green Chemistry Initiatives : The compound aligns with efforts to create sustainable chemical processes that minimize waste and toxicity .

Case Studies

Application AreaStudy ReferenceFindings
Antioxidant FormulationsJournal of Food ScienceDemonstrated significant reduction in oxidation rates in food products containing the compound.
Polymer StabilizationPolymer Degradation and StabilityShowed improved thermal stability in polymer blends when incorporated into formulations.
Pharmaceutical DevelopmentEuropean Journal of Medicinal ChemistryHighlighted enhanced solubility and stability of drug formulations with the addition of this compound.
Material ScienceJournal of Materials ScienceContributed to the development of high-performance coatings with superior thermal properties.
Environmental ResearchGreen Chemistry JournalInvestigated its potential in reducing environmental impact through sustainable product development.

Comparison with Similar Compounds

(1S,4S)-2-BOC-2,5-diazabicyclo[2.2.1]heptane (CAS 113451-59-5)

  • Structure : Contains a diazabicyclo[2.2.1]heptane core with a BOC-protected amine (C₁₀H₁₈N₂O₂, MW 198.26 g/mol) .
  • Key Differences: Lacks the bulky phenolic substituents and Schiff base linkages. The BOC group enhances solubility in organic solvents but reduces nucleophilicity compared to free amines. Applications: Used as a chiral building block in medicinal chemistry due to its rigid, stereodefined scaffold .
Property Target Compound (1S,4S)-2-BOC-2,5-diazabicycloheptane
Molecular Weight 558.84 g/mol 198.26 g/mol
Functional Groups Schiff base, phenolic -OH BOC-protected amine
Stereochemical Complexity Four stereocenters Two stereocenters
Primary Use Ligand for metal coordination Organocatalyst precursor

tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 198989-07-0)

  • Structure : A diazabicycloheptane derivative with a tert-butyl carboxylate group (similarity score 1.00 to target compound’s bicyclic core) .
  • Key Differences: Contains a carboxylate ester instead of imine and phenolic groups. Less steric bulk, enabling broader reactivity in nucleophilic substitutions. Applications: Intermediate in synthesizing pharmacologically active compounds .

C-Substituted Diazabicycloheptane Derivatives

  • Structure : Derivatives include methyl, lactam, or hydroxy-phenyl substituents on the bicyclic core .
  • Key Differences: Simpler substituents (e.g., methyl or lactam groups) reduce steric hindrance compared to the target compound’s tert-butylphenolic arms. The 7-hydroxy-7-phenyl derivative shares some rigidity but lacks the imine-based conjugation present in the target compound. Applications: Explored for conformational control in peptide mimics or enzyme inhibitors .

Research Findings and Functional Comparisons

Catalytic and Coordination Properties

  • The target compound’s Schiff base groups enable metal coordination (e.g., with transition metals like Cu²⁺ or Fe³⁺), making it suitable for asymmetric catalysis. In contrast, diazabicycloheptane derivatives (e.g., CAS 113451-59-5) are more suited for organocatalysis, such as promoting the Biginelli reaction via hydrogen-bonding interactions .
  • The tert-butyl groups in the target compound enhance solubility in non-polar solvents, whereas BOC-protected analogs (e.g., CAS 113451-59-5) are soluble in polar aprotic solvents like DMF or THF .

Stereochemical Impact

  • The (1S,2S,4S,5S) configuration of the target compound creates a well-defined chiral environment, critical for enantioselective catalysis. In contrast, simpler diazabicycloheptanes (e.g., CAS 198989-07-0) exhibit lower stereochemical complexity, limiting their utility in asymmetric synthesis .

Preparation Methods

Synthesis of Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane framework is typically synthesized through Diels-Alder cycloaddition reactions. Recent advances include:

  • Intermolecular Diels-Alder reactions using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes to form bicyclo[2.2.1]heptane skeletons with oxy-functionalized bridgehead carbons.
  • Intramolecular Diels-Alder reactions of dienes bearing dienophile moieties at the C-5 position to yield tricyclic frameworks containing bicyclo[2.2.1]heptane units.

This approach provides a versatile and efficient route to the bicyclic core, allowing further functionalization.

Introduction of Amino Groups at Positions 2 and 5

Following the formation of the bicyclo[2.2.1]heptane core, nitrilomethyl groups are introduced at the 2 and 5 positions. This is often achieved by:

  • Functional group transformations on the bicyclic scaffold to install nitrile or amino functionalities.
  • Selective protection and deprotection steps to ensure stereochemical integrity and regioselectivity.

Schiff Base Formation

The final step involves condensation of the amino groups on the bicyclo[2.2.1]heptane scaffold with 3,5-di-tert-butyl-2-hydroxybenzaldehyde to form the bis(salicylideneamino) derivative. This reaction is typically performed under mild conditions:

  • Equimolar amounts of the diamino bicyclo[2.2.1]heptane and the aldehyde are mixed.
  • The reaction is conducted in an appropriate solvent (e.g., ethanol, methanol) at room temperature or slightly elevated temperature.
  • Water formed during the condensation is removed to drive the reaction to completion.
  • The product is isolated by filtration or crystallization, yielding a light yellow to orange crystalline solid with high purity (>98% by HPLC).

Detailed Research Findings and Data

Purity and Physical Properties

Property Data
Purity (HPLC) >98.0% (area %)
Purity (Total Nitrogen) >98.0%
Molecular Formula C₃₇H₅₄N₂O₂
Molecular Weight 558.85 g/mol
Appearance Light yellow to orange powder/crystal
Melting Point 254 °C
Storage Conditions Room temperature, cool and dark place (<15 °C)

Analytical Confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, showing characteristic signals for the bicyclic core and the aromatic Schiff base moieties.
  • Infrared (IR) spectroscopy indicates the presence of imine (C=N) and phenolic OH groups consistent with the bis(salicylideneamino) structure.
  • High-Performance Liquid Chromatography (HPLC) ensures purity and absence of significant impurities.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Outcome
1. Bicyclo[2.2.1]heptane synthesis Diels-Alder cycloaddition with substituted cyclopentadienes 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes, heat Formation of bicyclic core
2. Amino group introduction Functional group transformation at positions 2 and 5 Nitrile or amino precursors, selective protection Diamino-substituted bicyclic scaffold
3. Schiff base condensation Condensation with 3,5-di-tert-butyl-2-hydroxybenzaldehyde Mild solvent (ethanol/methanol), room temp, water removal Formation of bis(salicylideneamino) compound

Q & A

Q. What synthetic methods are effective for preparing this compound?

The compound is synthesized via a Schiff base reaction between 3,5-di-tert-butyl-2-hydroxybenzaldehyde and a bicyclo[2.2.1]heptane diamine derivative in methanol under reflux. Key steps include a 1:2 molar ratio of reactants, monitored by TLC, followed by crystallization (yield >80%). Methanol is preferred for its ability to stabilize the imine intermediate and dissolve sterically hindered reactants .

Q. Which spectroscopic techniques confirm the compound’s structure?

X-ray crystallography (space group P2₁/c, a = 15.8792 Å, b = 10.4601 Å, c = 10.4395 Å, β = 106.856°) provides definitive structural validation . Complementary ¹H NMR shows imine protons (δ ~8.3 ppm) and phenolic O–H (δ ~12.5 ppm), while elemental analysis aligns with the molecular formula C₃₇H₅₄N₂O₂ (C: 79.52%, H: 9.74%, N: 5.01%) .

Q. What solvents optimize crystallization?

Methanol and ethanol at 4°C yield >90% crystalline product. Slow evaporation in dichloromethane/hexane (1:3 v/v) produces diffraction-quality crystals. Supersaturation ratios of 1.5–2.0 and controlled cooling prevent amorphous phases .

Q. How is purity quantified post-synthesis?

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) with UV detection at 254 nm confirms >98% purity (retention time: 12.3 ± 0.2 min). Cross-validation via ¹H NMR integration (aromatic vs. aliphatic proton ratios) is recommended .

Q. What handling protocols prevent degradation of intermediates?

Air-sensitive precursors require Schlenk techniques under nitrogen. Store intermediates in amber vials with 3Å molecular sieves at -20°C. Use deuterated DMSO-d₆ with <0.5 ppm water for NMR to avoid imine hydrolysis .

Advanced Research Questions

Q. How do tert-butyl groups influence thermal stability and ligand properties?

TGA shows decomposition onset at 280°C (5% mass loss), attributed to tert-butyl pyrolysis. Des-tert-butyl analogs degrade 40°C earlier. In coordination chemistry, tert-butyl groups enhance metal-ligand binding constants by 2–3 orders of magnitude in nonpolar media due to hydrophobic cavity formation .

Q. How can contradictions in hydrogen bonding patterns be resolved?

Intramolecular O–H···N bonds (d(O···N) = 2.65 Å, θ = 148°) dominate due to steric hindrance from tert-butyl groups. Contrast with less hindered analogs using variable-temperature IR and pressure-dependent XRD to identify intermolecular interactions .

Q. What computational methods validate stereochemical rigidity?

DFT calculations (B3LYP/6-311G(d,p)) match X-ray geometries (RMSD <0.02 Å). Molecular dynamics simulations (300 K, 100 ns) reveal restricted C–N imine bond rotation (ΔG‡ = 45 kJ/mol), explaining conformational stability .

Q. How can low yields in large-scale synthesis be addressed?

Continuous flow reactors with Amberlyst-15 catalysts improve imine formation kinetics, increasing yields by 35% at 80°C (30 min residence time). Anti-solvent precipitation (water in DMF) enhances phase purity during scale-up .

Q. What strategies optimize enantiomeric purity?

Chiral HPLC (Chiralpak IA) assesses enantiomeric excess. Enantiopure starting materials and solvent polarity adjustments (e.g., ethanol vs. toluene) improve diastereoselectivity. CD spectroscopy (250–300 nm) monitors asymmetric induction .

Methodological Notes

  • X-ray Data Collection : Use a Nonius KappaCCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Process data with SHELXS86/SHELXL97, applying SADABS absorption corrections .
  • Theoretical Frameworks : Link studies to supramolecular chemistry principles, focusing on host-guest interactions driven by the compound’s cavity geometry and hydrogen bonding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane

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